molecular formula C40H36O11 B12095384 Kuwanon K CAS No. 88524-66-7

Kuwanon K

Cat. No.: B12095384
CAS No.: 88524-66-7
M. Wt: 692.7 g/mol
InChI Key: FEAIYAOTVUYWQZ-AIQWNVMPSA-N
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Description

Kuwanon K is a naturally occurring flavonoid compound found in the roots of the mulberry tree (Morus alba). It belongs to the class of Diels-Alder-type adducts, which are unique phenolic compounds biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex structure and remarkable biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuwanon K can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. The synthetic route involves the following steps:

  • Preparation of the chalcone dienophile.
  • Preparation of the dehydroprenylphenol diene.
  • Cycloaddition reaction under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Morus alba. The extraction process includes:

  • Harvesting the roots of Morus alba.
  • Drying and grinding the roots to a fine powder.
  • Solvent extraction using appropriate solvents such as ethanol or methanol.
  • Purification of the extract to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Kuwanon K undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Formation of substituted flavonoid compounds with various functional groups.

Scientific Research Applications

Kuwanon K has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Kuwanon K is compared with other similar compounds such as Kuwanon C, Kuwanon G, and Kuwanon H. These compounds share structural similarities but differ in their biological activities and specific molecular targets . For example:

    Kuwanon C: Known for its anticancer and antioxidant properties.

    Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.

    Kuwanon H: Demonstrates potent tyrosinase inhibitory effects.

Properties

CAS No.

88524-66-7

Molecular Formula

C40H36O11

Molecular Weight

692.7 g/mol

IUPAC Name

2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1

InChI Key

FEAIYAOTVUYWQZ-AIQWNVMPSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O

Origin of Product

United States

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